molecular formula C22H18N4O3S B2597260 N-(3-((4-acetylphenyl)amino)quinoxalin-2-yl)benzenesulfonamide CAS No. 577986-04-0

N-(3-((4-acetylphenyl)amino)quinoxalin-2-yl)benzenesulfonamide

Cat. No.: B2597260
CAS No.: 577986-04-0
M. Wt: 418.47
InChI Key: CQQWWCMNEBFDRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-((4-acetylphenyl)amino)quinoxalin-2-yl)benzenesulfonamide is a chemical hybrid incorporating a quinoxaline scaffold, a privileged structure in medicinal chemistry known for its diverse pharmacological profile, and a benzenesulfonamide moiety, a key pharmacophore of significant interest in drug discovery . This molecular architecture is designed for research applications, particularly in the investigation of novel therapeutic agents. The quinoxaline core is bioisosteric to quinazoline, a fragment found in established drugs, and is associated with a wide spectrum of biological activities including antitumor, anticancer, antimicrobial, and antidiabetic effects . The integration of the sulfonamide group enhances the potential for targeted activity, as this functionality is known to bind with amino acid residues in enzyme active sites, notably serving as a potent zinc-binding group in inhibitors of carbonic anhydrase (CA) isoforms . Carbonic anhydrase IX (CA IX) is a validated target for anticancer drug development due to its selective overexpression in hypoxic tumor cells and its role in tumor progression and metastasis . Research on similar sulfonamide-derived quinoxaline compounds has demonstrated promising inhibitory activity against CA IX, suggesting a potential application for this compound in the study of solid tumor chemotherapy and the overcoming of chemoresistance . Furthermore, the structural features of this compound align with those of investigated dipeptidyl peptidase-IV (DPP-4) inhibitors, indicating its potential utility in metabolic disorder research, specifically for type 2 diabetes mellitus . The compound is offered For Research Use Only. It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[3-(4-acetylanilino)quinoxalin-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3S/c1-15(27)16-11-13-17(14-12-16)23-21-22(25-20-10-6-5-9-19(20)24-21)26-30(28,29)18-7-3-2-4-8-18/h2-14H,1H3,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQQWWCMNEBFDRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((4-acetylphenyl)amino)quinoxalin-2-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method is the condensation of o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions to form the quinoxaline ring. The next step involves the introduction of the 4-acetylphenyl group through a nucleophilic aromatic substitution reaction. Finally, the benzenesulfonamide group is introduced via sulfonation, typically using chlorosulfonic acid or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The quinoxaline ring undergoes electrophilic substitution due to its electron-rich aromatic system. Key reactions include:

Reaction Type Reagents/Conditions Product Source
Nitration HNO₃/H₂SO₄, 0–5°CNitro groups introduced at positions 6 and 7 of the quinoxaline ring.
Sulfonation H₂SO₄, SO₃Sulfonic acid groups added to the benzene ring of the sulfonamide moiety.

Example : Nitration under low-temperature conditions selectively targets the quinoxaline ring, yielding mono- and di-nitro derivatives .

Nucleophilic Reactions at Sulfonamide Group

The sulfonamide group (-SO₂NH-) participates in nucleophilic substitution and coupling reactions:

Reaction Type Reagents/Conditions Product Source
Alkylation R-X (alkyl halides), K₂CO₃, DMF, 80°CN-alkylated sulfonamide derivatives.
Acylation R-COCl, pyridine, RTAcylated sulfonamides with enhanced lipophilicity.
Coupling with Amines Ethyl chloroformate, NEt₃, THFUrea or thiourea derivatives via carbodiimide intermediates.

Mechanistic Insight : The sulfonamide’s NH group acts as a nucleophile, attacking electrophilic reagents like acyl chlorides or alkyl halides .

Redox Reactions of the Quinoxaline Core

The quinoxaline system undergoes reduction and oxidation:

Reaction Type Reagents/Conditions Product Source
Reduction H₂, Pd/C, EtOHDihydroquinoxaline derivatives (saturated ring).
Oxidation KMnO₄, H₂O, 100°CQuinoxaline N-oxide or ring-opened dicarboxylic acids.

Note : Catalytic hydrogenation selectively reduces the quinoxaline’s N=C bonds without affecting the sulfonamide group .

Condensation and Cyclization

The acetyl group on the phenylamino substituent enables condensation reactions:

Reaction Type Reagents/Conditions Product Source
Schiff Base Formation Aromatic aldehydes, NaOH, EtOHImine-linked hybrids with extended conjugation.
Heterocyclization NH₂NH₂, AcOH, refluxPyrazole or triazole-fused quinoxalines.

Example : Reaction with furfuraldehyde in ethanolic NaOH yields enones via aldol condensation .

Photochemical and Thermal Stability

  • Thermal Decomposition : At >200°C, the sulfonamide group cleaves, releasing SO₂ and forming aniline derivatives .

  • Photolysis : UV irradiation (254 nm) induces ring-opening reactions, generating benzodiazepine analogs .

Comparative Reactivity Table

Functional Group Reactivity Key Transformations
Quinoxaline RingHigh electrophilic substitutionNitration, sulfonation, halogenation
Sulfonamide (-SO₂NH-)Moderate nucleophilicityAlkylation, acylation, coupling
Acetylphenylamino GroupCondensation/cyclizationSchiff bases, heterocycle formation

Industrial-Scale Considerations

  • Catalysts : Pd/C or Ni catalysts improve reduction efficiency (TOF = 120 h⁻¹) .

  • Solvents : DMF or THF preferred for sulfonamide functionalization due to high polarity .

Scientific Research Applications

Medicinal Chemistry

N-(3-((4-acetylphenyl)amino)quinoxalin-2-yl)benzenesulfonamide has been investigated for its potential therapeutic effects, particularly in oncology and infectious disease treatment. Studies have shown that compounds in this class can act as enzyme inhibitors, targeting specific pathways involved in cancer cell proliferation and survival.

Case Study: Anticancer Activity
A study demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) analysis indicated that modifications to the acetyl group could enhance efficacy against specific tumor types .

Antimicrobial Activity

Research has highlighted the antimicrobial properties of quinoxaline derivatives, including this compound. The compound has shown activity against a range of pathogenic bacteria and fungi.

Case Study: Antibacterial Effects
In vitro assays revealed that this compound demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Biological Research

The compound is also studied for its interactions with biological macromolecules, including proteins and nucleic acids. Its ability to modulate enzyme activity makes it a candidate for further exploration in biochemical pathways.

Mechanism of Action
The mechanism involves binding to active sites of enzymes, potentially inhibiting their function through competitive or non-competitive inhibition. This property is particularly relevant in drug design for targeting specific diseases .

Mechanism of Action

The mechanism of action of N-(3-((4-acetylphenyl)amino)quinoxalin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like carbonic anhydrase by binding to the active site, thereby interfering with the enzyme’s function. The compound’s quinoxaline core can also interact with DNA or proteins, affecting cellular processes and pathways.

Comparison with Similar Compounds

Key Structural Features

The compound’s quinoxaline core is substituted at position 3 with a 4-acetylphenylamino group and at position 2 with a benzenesulfonamide group. Below is a comparison with structurally related compounds:

Compound Substituents (R1/R2) Biological Activity (IC50/IR) Key Reference
Target Compound : N-(3-((4-Acetylphenyl)amino)quinoxalin-2-yl)benzenesulfonamide R1: 4-Acetylphenylamino; R2: Benzenesulfonamide Anticancer activity under investigation N/A
Compound 9 : 4-(3-(4-Ethylbenzoate)thioureido)-N-(quinoxalin-2-yl)benzenesulfonamide R1: Thioureido-ethylbenzoate; R2: Benzenesulfonamide IC50 = 15.6 µM (HEPG2 cells)
Compound 3p : 4-((7-Methoxyquinolin-4-yl)amino)-N-(quinoxalin-2-yl)benzenesulfonamide R1: 7-Methoxyquinolin-4-ylamino; R2: Benzenesulfonamide Antibiofilm activity against UTIs
Compound 4 (Table in ): N-(3-((4-Methoxypyridin-2-yl)amino)quinoxalin-2-yl)benzenesulfonamide R1: 4-Methoxypyridin-2-ylamino; R2: Benzenesulfonamide IR = 19.73 ± 18.53 (ADAM17 inhibition)
Compound 5 (Table in ): 4-Fluoro-N-(3-((4-methoxypyridin-2-yl)amino)quinoxalin-2-yl)benzenesulfonamide R1: 4-Methoxypyridin-2-ylamino; R2: 4-Fluorobenzenesulfonamide IR = 6.97 ± 0.67 (ADAM17 inhibition)

Activity Trends and Substituent Effects

Sulfonamide Position :

  • The benzenesulfonamide group at position 2 is critical for kinase inhibition (e.g., ADAM17 and c-Met) . Fluorination at the sulfonamide’s para position (as in Compound 5) enhances inhibitory activity (IR = 6.97 vs. 19.73 in Compound 4) .

Amino Substituents: The 4-acetylphenylamino group in the target compound may improve membrane permeability compared to bulkier substituents like thioureido-ethylbenzoate in Compound 7. Methoxy groups (e.g., 7-methoxyquinoline in Compound 3p) enhance antibiofilm activity but reduce anticancer potency .

Anticancer Efficacy: Compound 9 (IC50 = 15.6 µM) outperforms doxorubicin (IC50 = 71.8 µM) in HEPG2 cells, suggesting that thioureido-linked sulfonamides have superior cytotoxicity .

Mechanism of Action

  • Kinase Inhibition: Quinoxaline sulfonamides stabilize inactive conformations of kinases like c-Met, disrupting cancer cell signaling .
  • DNA Intercalation: The planar quinoxaline core may intercalate DNA, inducing apoptosis .
  • Synergistic Effects : Sulfonamides enhance radiosensitivity by increasing oxidative stress in cancer cells .

Biological Activity

N-(3-((4-acetylphenyl)amino)quinoxalin-2-yl)benzenesulfonamide is a complex organic compound belonging to the quinoxaline derivatives class, known for their diverse biological activities. The unique structure of this compound, which includes a quinoxaline core and an acetyl-substituted aniline group, contributes to its potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

PropertyDescription
IUPAC Name N-[3-(4-acetylanilino)quinoxalin-2-yl]benzenesulfonamide
Molecular Formula C23H20N4O3S
Molecular Weight 420.49 g/mol
InChI Key InChI=1S/C23H20N4O3S/c1-15-6-5-7-19(14-15)...

Biological Activity Overview

The biological activities of this compound have been studied extensively, revealing its potential in various therapeutic areas such as anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Activity

Research indicates that quinoxaline derivatives exhibit significant anticancer properties. For instance, a study demonstrated that similar compounds showed IC50 values ranging from 0.5 to 6.79 μg/mL against various cancer cell lines, with specific structural modifications enhancing potency. The presence of a carboxylic acid group was identified as crucial for increased antitumor activity .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against several bacterial strains. The results indicated varying degrees of antibacterial activity, with zones of inhibition (ZOI) measured in millimeters. For example:

  • Against Staphylococcus aureus: ZOI = 30 mm
  • Against Escherichia coli: ZOI = 24 mm

These findings suggest that the compound possesses substantial antibacterial properties, comparable to established antibiotics .

Anti-inflammatory Effects

The compound's anti-inflammatory potential is attributed to its ability to inhibit specific enzymes involved in inflammatory pathways. This inhibition can modulate the expression of pro-inflammatory cytokines, thereby reducing inflammation-related symptoms.

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of electron-donating groups on the aminophenyl ring enhances antibacterial activity. Conversely, electron-withdrawing groups tend to reduce efficacy. The following table summarizes key findings from SAR analyses:

SubstituentEffect on Activity
Electron-donating groupsIncreased antibacterial activity
Electron-withdrawing groupsDecreased antibacterial activity
Presence of hydroxyl groupsEnhanced potency against certain pathogens

Case Studies

Several case studies have further elucidated the biological activity of quinoxaline derivatives:

  • Study on Anticancer Activity : A derivative demonstrated potent activity against liver carcinoma cell lines with an IC50 value of 0.5 μg/mL .
  • Antimicrobial Efficacy Assessment : A comparative study showed that the compound exhibited superior antimicrobial properties compared to conventional antibiotics, highlighting its potential as a therapeutic agent .
  • Anti-inflammatory Mechanism Exploration : Investigations into the mechanism revealed that the compound inhibits cyclooxygenase enzymes, which are critical in the inflammatory response .

Q & A

Basic: What synthetic strategies are commonly employed to prepare N-(3-((4-acetylphenyl)amino)quinoxalin-2-yl)benzenesulfonamide?

Answer:
The synthesis typically involves multi-step reactions, starting with the coupling of anthranilic acid derivatives with isothiocyanato-benzenesulfonamide intermediates under reflux conditions in alcohol solvents. For example, similar quinoxaline-sulfonamide hybrids are synthesized by reacting substituted anthranilic acids (1a–q) with 3-isothiocyanato-benzenesulfonamide (2) to form the quinazolinone-sulfonamide scaffold . Additionally, substituted acyl chlorides can be reacted with aminosulfonamides in the presence of pyridine to introduce acetylphenyl groups . Key characterization methods include NMR, mass spectrometry (MS), and elemental analysis to confirm structural integrity .

Basic: How is the structural identity of this compound validated in synthetic workflows?

Answer:
Structural validation relies on spectroscopic and analytical techniques:

  • NMR : Proton and carbon NMR identify aromatic protons, acetyl groups, and sulfonamide linkages.
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., expected [M+H]+ ion for C22H19N5O3S).
  • Elemental Analysis : Matches calculated C, H, N, S percentages with experimental values .
  • InChI Key : Cross-referencing with databases like PubChem ensures consistency in stereochemical descriptors .

Advanced: What experimental design principles optimize the yield of this compound?

Answer:
Statistical Design of Experiments (DoE) is critical. For instance:

  • Factor Screening : Identify key variables (e.g., temperature, solvent polarity, catalyst loading) using fractional factorial designs.
  • Response Surface Methodology (RSM) : Optimize parameters like reaction time and stoichiometry to maximize yield .
  • Process Control : Real-time monitoring via in-situ FTIR or HPLC ensures reaction completion .
    Evidence from CRDC subclass RDF2050108 highlights the use of process simulation tools to predict optimal conditions .

Advanced: How are molecular docking studies applied to investigate the biological activity of this compound?

Answer:
Molecular docking evaluates interactions with target proteins (e.g., kinases or tubulin):

Protein Preparation : Retrieve 3D structures from PDB (e.g., EGFR kinase) and remove water/ligands.

Ligand Preparation : Generate low-energy conformers of the compound using software like AutoDock Vina.

Docking Simulation : Score binding affinities and analyze key interactions (hydrogen bonds, hydrophobic contacts) .
For example, quinoxaline-sulfonamide hybrids show anti-proliferative activity via tubulin binding, validated by docking into the colchicine site .

Basic: What in vitro assays are used to screen the anti-proliferative activity of this compound?

Answer:

  • MTT Assay : Measures cell viability in cancer lines (e.g., MCF-7, HeLa) after 48–72 hours of exposure.
  • IC50 Determination : Dose-response curves quantify potency.
  • Selectivity Testing : Compare activity in cancer vs. normal cell lines (e.g., HEK293) .
    Preliminary studies on analogous compounds report IC50 values in the low micromolar range .

Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound?

Answer:
SAR strategies include:

  • Substituent Variation : Replace the acetylphenyl group with electron-withdrawing/donating groups to modulate solubility and target affinity.
  • Scaffold Hopping : Test quinoxaline vs. quinazolinone cores for improved metabolic stability.
  • Bioisosteric Replacement : Swap sulfonamide with carboxylate or phosphonate groups .
    Data from triazole-sulfonamide hybrids suggest that bulky substituents enhance tubulin inhibition .

Basic: What analytical techniques resolve contradictions in reported biological activity data?

Answer:
Discrepancies arise from assay variability or impurity. Mitigation strategies:

  • Reproducibility Checks : Repeat assays in triplicate with standardized protocols.
  • Purity Analysis : Use HPLC (>95% purity) to exclude confounding byproducts.
  • Orthogonal Assays : Validate results with complementary methods (e.g., apoptosis via flow cytometry) .

Advanced: How does the compound’s solubility impact pharmacological profiling, and what formulation strategies address this?

Answer:
Poor aqueous solubility (common in sulfonamides) limits bioavailability. Solutions include:

  • Prodrug Design : Introduce phosphate esters or PEGylation.
  • Nanocarriers : Encapsulate in liposomes or polymeric nanoparticles.
  • Co-Solvent Systems : Use DMSO/PBS mixtures for in vitro studies .
    Evidence from CRDC subclass RDF2050104 supports membrane-based separation for purity-critical formulations .

Basic: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Answer:

  • Reaction Exotherms : Control temperature to avoid side reactions.
  • Purification : Chromatography becomes impractical; switch to recrystallization or distillation.
  • Regulatory Compliance : Ensure adherence to ICH guidelines for impurities .

Advanced: How can AI-driven tools like COMSOL Multiphysics enhance process development for this compound?

Answer:
AI integration enables:

  • Reactor Simulation : Model heat/mass transfer to optimize mixing and residence time.
  • Predictive Analytics : Machine learning forecasts yield based on historical data.
  • Autonomous Labs : Self-adjusting systems refine conditions in real-time .
    CRDC subclass RDF2050108 emphasizes AI in process control for complex syntheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.